2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide
Description
2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a chloro-substituted benzene ring.
Properties
IUPAC Name |
2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-2-3-12(11(13)8-9)18(16,17)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIFRYPCSXJUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CCNCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.
Chlorination and methylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring and the sulfonamide group.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The piperidine ring may also interact with various receptors and ion channels, modulating their function .
Comparison with Similar Compounds
2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide can be compared with other piperidine derivatives such as:
4-chloro-N-methylpiperidine: This compound is used in the synthesis of indole and benzimidazole piperazines as histamine H4 receptor antagonists.
2-chloro-4-methylpyridine: Known for its use in various organic synthesis reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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